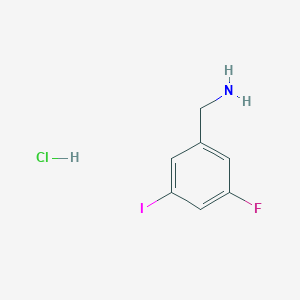

(3-Fluoro-5-iodophenyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Fluoro-5-iodophenyl)methanamine hydrochloride is a versatile chemical compound with the molecular formula C7H8ClFIN and a molecular weight of 287.5 g/mol . It is commonly used in scientific research due to its unique properties, which make it valuable in various fields such as medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-iodophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine precursor. The process includes the introduction of fluorine and iodine atoms at specific positions on the phenyl ring. The reaction conditions often require the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective introduction of the halogens.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to obtain the final product in its hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluoro-5-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Coupling: Formation of biaryl or alkyne derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Research Applications

-

Drug Development :

- The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its halogen substitutions can significantly affect the reactivity and biological interactions of derived compounds, making it an attractive candidate for drug design.

- Studies have indicated that the presence of both fluorine and iodine can enhance binding affinity to specific receptors or enzymes, suggesting potential therapeutic applications.

-

Biological Activity Studies :

- Research into the pharmacological properties of (3-Fluoro-5-iodophenyl)methanamine hydrochloride has revealed its potential interactions with various biological targets. These studies often focus on its effects on neuropsychiatric disorders, cancer cell lines, and other therapeutic areas .

- The compound's unique combination of halogens may result in distinct interaction profiles compared to similar compounds, which is critical for understanding its efficacy as a therapeutic agent.

Binding Affinity Studies

In vitro binding assays have been conducted to evaluate the compound's affinity for specific receptors. For instance, modifications to the structure have been shown to enhance binding at the NMDA receptor, which is implicated in several neurological conditions .

Anticancer Activity

Recent investigations have assessed the anticancer properties of related compounds, revealing that structural analogs exhibit significant activity against various human tumor cell lines. The compound's derivatives have shown promise in inhibiting cell growth, with some displaying IC50 values in the low micromolar range .

Mecanismo De Acción

The mechanism of action of (3-Fluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

- (3-Fluoro-4-iodophenyl)methanamine hydrochloride

- (3-Fluoro-5-bromophenyl)methanamine hydrochloride

- (3-Fluoro-5-chlorophenyl)methanamine hydrochloride

Uniqueness

(3-Fluoro-5-iodophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This unique arrangement imparts distinct reactivity and binding properties, making it particularly useful in applications where selective interactions are required.

Actividad Biológica

(3-Fluoro-5-iodophenyl)methanamine hydrochloride is a halogenated aromatic amine with the molecular formula C7H8ClFIN and a molecular weight of 305.49 g/mol. The compound features a phenyl ring substituted with fluorine at the 3-position and iodine at the 5-position. This unique substitution pattern is believed to enhance its biological activity, making it a subject of interest in pharmaceutical research.

The presence of both fluorine and iodine atoms contributes to the compound's lipophilicity and potential binding affinity to various biological targets. These properties are critical for drug development, particularly in targeting receptors or enzymes involved in disease processes.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties due to its structural characteristics. The halogen substitutions can influence reactivity and biological interactions, potentially leading to therapeutic applications in various fields, including neuropsychiatry and oncology.

Binding Affinity

Studies have shown that compounds with similar structural features often exhibit varying degrees of binding affinity to biological targets. For instance, the binding affinities of related compounds were evaluated, revealing that modifications in substituents significantly affect their interaction profiles.

| Compound Name | CAS Number | Binding Affinity (nM) |

|---|---|---|

| 3-Iodobenzylamine | 696-40-2 | 45.8 |

| (4-Iodophenyl)methanamine hydrochloride | 59528-27-7 | 42.9 |

| 1-(3-Iodophenyl)-N-methylmethanamine | 90389-93-8 | 53.0 |

| (3-Chloro-5-iodophenyl)methanamine hydrochloride | 1909319-35-2 | Not Available |

The unique combination of halogens in this compound may provide distinct reactivity patterns compared to these related compounds, enhancing its potential therapeutic applications.

Case Studies

- Neuropsychiatric Disorders : Research has linked N-methyl-D-aspartate (NMDA) receptor dysfunction to neuropsychiatric disorders such as Alzheimer’s disease and epilepsy. Compounds similar to this compound have been studied for their ability to modulate NMDA receptor activity, suggesting potential applications in treating these conditions .

- Anti-inflammatory Activity : Compounds within the same chemical class have demonstrated significant anti-inflammatory effects in various studies. For example, certain derivatives showed over 90% inhibition of inflammatory responses in vitro, indicating that similar activities might be expected from this compound .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes. The halogen atoms may enhance the compound's ability to penetrate biological membranes and bind effectively to target sites.

Propiedades

IUPAC Name |

(3-fluoro-5-iodophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJZQGFOTNABMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.